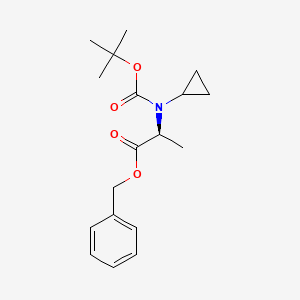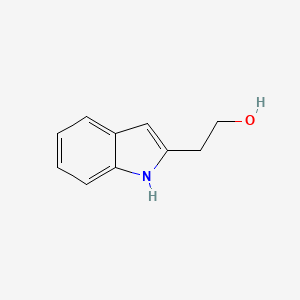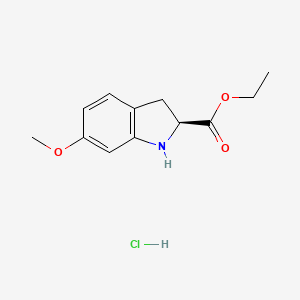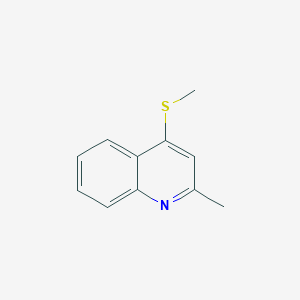
(S)-benzyl 2-((tert-butoxycarbonyl)(cyclopropyl)amino)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(S)-benzyl 2-((tert-butoxycarbonyl)(cyclopropyl)amino)propanoate” is a complex organic compound. It contains a benzyl group (a benzene ring attached to a CH2 group), a tert-butoxycarbonyl group (also known as a Boc group, which is often used in organic synthesis to protect amines), and a cyclopropyl group (a three-membered carbon ring). The “(S)” at the beginning indicates that it is the “left-handed” version of this molecule, referring to its chirality or 3D orientation .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each adding or modifying a different part of the molecule. The exact methods would depend on the starting materials and the specific conditions required for each reaction. Typically, protecting groups like the Boc group are added early in the synthesis and removed in the final steps .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzyl group is aromatic, the Boc group is bulky and electron-donating, and the cyclopropyl group is strained due to its small ring size .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions. The benzyl group might participate in electrophilic aromatic substitution reactions, the Boc group could be removed using acid to reveal a free amine, and the cyclopropyl group could undergo ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, it would likely be solid at room temperature, and its solubility would depend on the solvent used. The presence of the Boc group might make it more soluble in organic solvents .科学的研究の応用
Synthesis of Non-Proteinogenic Amino Acids
A study outlined the preparation of orthogonally protected methyl esters of 2,3-l-diaminopropanoic acid (l-Dap), utilizing a synthetic strategy where the tert-butoxycarbonyl (Boc) group played a crucial role. This approach involved reductive amination, oxidation, and minimal need for chromatographic purifications, showcasing the compound's utility in synthesizing amino acid derivatives with preserved chirality (Temperini et al., 2020).
Polymer Science
In the field of polymer science, the compound has been used in the design, synthesis, and ring-opening polymerization of functional cyclic esters. This research described the generation of new cyclic esters containing protected functional groups, such as hydroxyl and amino groups, where the tert-butoxycarbonyl moiety was integral to protecting the amino functionality during polymerization processes (Trollsås et al., 2000).
Medicinal Chemistry
In medicinal chemistry, the tert-butoxycarbonyl group has facilitated the synthesis of complex molecules. For instance, it has been employed in the synthesis of CC-1065 and duocarmycin analogues, which are potent antitumor antibiotics. The research demonstrated the versatility of the tert-butoxycarbonyl-protected intermediates in constructing compounds with significant biological activity (Boger et al., 1997).
Organic Synthesis
The tert-butoxycarbonyl group's utility extends to organic synthesis, where it is used in protecting amino groups during the synthesis of complex organic molecules. One study highlighted its role in the facile synthesis of tert-butyl esters of N-protected amino acids, showcasing a mild and efficient method for preparing a wide variety of N-protected amino acid derivatives (Chevallet et al., 1993).
作用機序
Target of Action
Compounds with similar structures have been found to interact with various biological targets, influencing a range of biochemical pathways .
Mode of Action
The tert-butoxycarbonyl (boc) group is a common protecting group used in organic synthesis, particularly for the protection of amines . The Boc group can be removed under acidic conditions, revealing the protected amine group . This property is often utilized in the synthesis of complex organic molecules, including peptides .
Biochemical Pathways
Compounds containing the boc group are often used in the synthesis of peptides . These peptides can influence a wide range of biochemical pathways, depending on their structure and the specific amino acids they contain .
Pharmacokinetics
The boc group is known to increase the lipophilicity of compounds, which can influence their absorption and distribution .
Result of Action
The removal of the boc group can reveal an amine group, which can participate in various chemical reactions . This can lead to changes in the structure and function of the resulting molecules .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the removal of the Boc group is typically performed under acidic conditions . Therefore, the pH of the environment can significantly influence the action of this compound . Additionally, temperature can also play a role, as some reactions involving this compound are performed at high temperatures .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
benzyl (2S)-2-[cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-13(16(20)22-12-14-8-6-5-7-9-14)19(15-10-11-15)17(21)23-18(2,3)4/h5-9,13,15H,10-12H2,1-4H3/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQPCZKCAZIODC-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCC1=CC=CC=C1)N(C2CC2)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OCC1=CC=CC=C1)N(C2CC2)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-acetyl-N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2844492.png)
![4-({[2-(3,4-Dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2844493.png)
![6-chloro-5-fluoro-N-[(oxan-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2844494.png)
![3-[3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2844495.png)
![5-({2-[(2-chloro-1,3-thiazol-5-yl)methoxy]-1-naphthyl}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2844498.png)



![N-(2,3-dimethylphenyl)-2-(7-ethyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2844505.png)
![(6-fluoro-1,1-dioxido-4-(4-(trifluoromethyl)phenyl)-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2844506.png)
![2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2844507.png)
![3-(2-chlorobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2844509.png)

